N-(2-Chloro-4-methylpyrimidin-5-YL)acetamide

Overview

Description

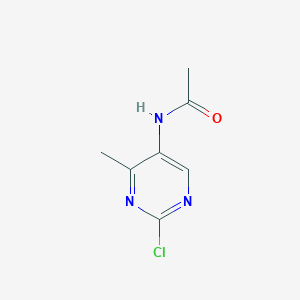

N-(2-Chloro-4-methylpyrimidin-5-YL)acetamide is a chemical compound with the molecular formula C7H8ClN3O and a molecular weight of 185.61 g/mol . It is characterized by the presence of a pyrimidine ring substituted with a chlorine atom at the 2-position and a methyl group at the 4-position, along with an acetamide group at the 5-position . This compound is typically found as a white to yellow solid and is known for its various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-4-methylpyrimidin-5-YL)acetamide typically involves the reaction of 2-chloro-4-methylpyrimidine with acetamide under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield . The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production . Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-4-methylpyrimidin-5-YL)acetamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group at the 4-position can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of reduced derivatives with different functional groups.

Scientific Research Applications

N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide is an acetamide derivative of pyrimidine . Pyrimidine derivatives have anti-inflammatory properties .

Structural Features

- Pyrimidine ring with a chlorine atom at the 2-position and a methyl group at the 4-position .

- Acetamide group attached to the pyrimidine ring .

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Chloro-5-methylpyrimidin-4-ol | Pyrimidine ring with hydroxyl group | Exhibits different reactivity due to hydroxyl group |

| This compound | Acetamide derivative of a similar pyrimidine | Potentially different biological activity |

| 4-Chloro-6-methoxy-5-methylpyrimidine | Methoxy substitution instead of acetate | May exhibit distinct pharmacological properties |

| 2-Amino-6-chloro-5-methylpyrimidin-4-ol | Amino group substitution | Different reactivity profile due to amino functionality |

Potential Applications

- Pharmaceuticals: Lithium(1+) 2-(4-chloro-2-methylpyrimidin-5-yl)acetate, which contains a pyrimidine ring, is being studied for applications that include mood stabilizers or drug formulations targeting neurological disorders.

- Anti-inflammatory: Pyrimidine derivatives have demonstrated anti-inflammatory activity by suppressing COX-2 activity . Derivatives with electron-releasing substituents like pyridine and chloromethyl groups on the pyrimidine skeleton enhance anti-inflammatory activity .

- SLACK Potassium Channels Inhibitors: N-(pyrimidin-5-yl)acetamides have been identified as inhibitors of SLACK potassium channels . Analogs are prepared and evaluated for functional activity in a whole-cell, automated patch clamp assay to establish structure-activity relationships for wild-type SLACK inhibition .

- Agricultural Chemistry: As a component in agricultural products.

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-methylpyrimidin-5-YL)acetamide involves its interaction with specific molecular targets and pathways . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(2-Chloro-4-methylpyrimidin-5-YL)acetamide can be compared with other similar compounds such as:

N-(5-Chloro-4-methylpyridin-2-yl)acetamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.

This compound derivatives: Various derivatives with different substituents at the 2-position or 4-position.

The uniqueness of this compound lies in its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties .

Biological Activity

N-(2-Chloro-4-methylpyrimidin-5-YL)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties based on various studies and research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a chlorine atom and a methyl group, linked to an acetamide functional group. This structure is crucial for its biological activity, influencing its interactions with biological targets.

Antimicrobial Activity

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study conducted on various synthesized chloroacetamides demonstrated effective antibacterial properties against several strains of bacteria, including:

- Escherichia coli (E. coli)

- Staphylococcus aureus (S. aureus)

- Pseudomonas aeruginosa (P. aeruginosa)

The results of the antimicrobial screening are summarized in Table 1:

| Compound Code | E. coli (mm) | P. aeruginosa (mm) | S. aureus (mm) |

|---|---|---|---|

| 3a | 7 | 16 | No zone |

| 3b | 26 | 23 | 25 |

| 3c | 30 | 35 | 36 |

| 3d | 27 | 29 | 30 |

| ... | ... | ... | ... |

This data illustrates that certain derivatives of this compound have significant inhibitory effects on bacterial growth, suggesting its potential as an antimicrobial agent .

Anticancer Activity

In Vitro Cytotoxicity Studies

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. A study assessed its cytotoxic effects against various cancer cell lines, including:

- A549 (lung cancer)

- HeLa (cervical cancer)

- MDA-MB231 (breast cancer)

The cytotoxicity was measured using the IC50 value, which indicates the concentration required to inhibit cell viability by 50%. The findings are presented in Table 2:

| Cell Line | Compound Code | IC50 (µg/ml) |

|---|---|---|

| A549 | 2 | 44.34 |

| HeLa | 17 | 30.92 |

| MDA-MB231 | 2 | Active |

These results highlight that certain derivatives of this compound exhibit promising anticancer activity, outperforming standard reference drugs in some cases .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific cellular pathways involved in apoptosis and cell cycle regulation, particularly in cancer cells . Further research is needed to elucidate these mechanisms fully.

Q & A

Q. Basic: What are the standard synthetic routes for N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide, and how can reaction progress be monitored?

The synthesis typically involves reacting substituted pyrimidine amines with chloroacetyl chloride under controlled conditions. For example, chloroacetamide derivatives are synthesized by dropwise addition of chloroacetyl chloride to a cooled solution of the amine in chloroform, followed by stirring until completion (monitored by TLC). This method minimizes side reactions like hydrolysis of the chloroacetyl group . For pyrimidine-based acetamides, multistep routes may be required, as seen in related compounds where nitrobenzoate intermediates are reduced and functionalized in 11 steps with yields as low as 2–5% . TLC is critical for monitoring reaction progress, while purification often involves recrystallization or column chromatography.

Q. Basic: Which spectroscopic and crystallographic methods are essential for characterizing this compound?

- NMR (¹H/¹³C): To confirm the acetamide moiety (e.g., carbonyl resonance at ~168–170 ppm) and pyrimidine ring protons (distinct aromatic splitting patterns).

- X-ray crystallography: For unambiguous structural determination. SHELX software (e.g., SHELXL for refinement) is widely used to resolve hydrogen bonding networks and confirm stereochemistry, as demonstrated in related pyrimidine-acetamide structures .

- Mass spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. Advanced: How can low yields in multistep syntheses of pyrimidine acetamides be optimized?

Low yields often arise from unstable intermediates or competing side reactions. Strategies include:

- Temperature control: Maintaining sub-0°C during chloroacetyl chloride addition to prevent decomposition .

- Protecting groups: Using tert-butoxycarbonyl (Boc) or benzyl groups to shield reactive amines in intermediates .

- Catalytic optimization: Employing DMAP or triethylamine to accelerate acylation reactions.

- Parallel synthesis: Screening reaction conditions (solvent, stoichiometry) via high-throughput methods to identify optimal parameters.

Q. Advanced: How should researchers resolve contradictions in crystallographic data refinement?

Discrepancies in X-ray data (e.g., high R-factors or disordered atoms) can be addressed using SHELX tools:

- SHELXD: For experimental phasing to resolve phase problems in twinned or low-resolution datasets.

- SHELXL: Iterative refinement with restraints for bond lengths/angles, particularly for flexible acetamide side chains.

- Validation tools: CheckCIF/PLATON to identify outliers in geometric parameters . For example, hydrogen bonding inconsistencies in pyrimidine rings may require re-examining temperature factors or solvent models.

Q. Advanced: What computational approaches predict the bioactivity of this compound derivatives?

- Docking studies: Use PyMOL or AutoDock to model interactions with biological targets (e.g., kinase enzymes) based on pyrimidine’s planar structure and chloro-methyl substituents’ steric effects.

- QSAR modeling: Correlate electronic descriptors (Hammett σ constants) of the chloro and methyl groups with activity data from analogs (e.g., fluorophenyl-acetamide derivatives with known hypoglycemic or anti-inflammatory effects) .

- DFT calculations: Assess the electrophilicity of the carbonyl group to predict reactivity in pro-drug activation .

Q. Advanced: How can byproduct formation during synthesis be minimized or characterized?

- HPLC-MS: Identify impurities via retention time and fragmentation patterns. For example, over-acylation byproducts (e.g., di-chloroacetyl derivatives) can be detected at later elution times.

- Reaction quenching: Rapid cooling after chloroacetyl chloride addition reduces hydrolysis to acetic acid derivatives.

- Mechanistic studies: Probe intermediates using in situ IR spectroscopy to track carbonyl formation and side reactions .

Q. Advanced: What strategies validate the compound’s stability under biological assay conditions?

- pH stability studies: Incubate the compound in buffers (pH 4–9) and monitor degradation via LC-MS. Pyrimidine rings are sensitive to acidic hydrolysis, requiring stabilization via methyl substituents .

- Plasma stability assays: Assess metabolic susceptibility by incubating with liver microsomes, identifying vulnerable sites (e.g., acetamide cleavage) for structural modification .

Properties

IUPAC Name |

N-(2-chloro-4-methylpyrimidin-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O/c1-4-6(11-5(2)12)3-9-7(8)10-4/h3H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBPXZVPNCUHGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1NC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630228 | |

| Record name | N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633328-96-8 | |

| Record name | N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.